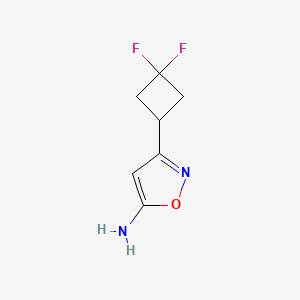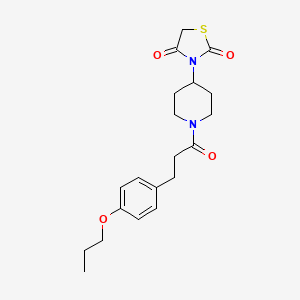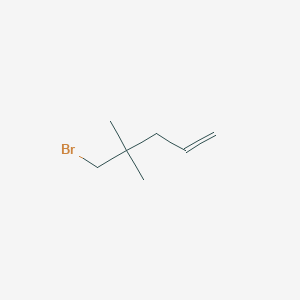
5-Bromo-4,4-dimethylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-4,4-dimethylpent-1-ene” is an organic compound with the molecular formula C7H13Br . It is a liquid substance and is one of the numerous organic compounds that are used in life science products .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.08 . The InChI code for this compound is1S/C7H13Br/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3 . Physical And Chemical Properties Analysis
“this compound” is a liquid substance . It has a boiling point of 65-67 °C at 43 Torr .Scientific Research Applications
Synthesis and Structural Characterization : "5-Bromo-4,4-dimethylpent-1-ene" and similar brominated compounds have been used in the synthesis and structural characterization of different organic compounds. For instance, the bromination of disubstituted 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation resulted in the production of 5-bromo-2,3-dimethylphenol, an organic compound with potential applications in various fields (Niestroj, Bruhn, & Maier, 1998).
Industrial Process Scale-Up : In the pharmaceutical industry, similar brominated compounds have been used as key intermediates in the synthesis of therapeutic agents. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to "this compound", is a crucial intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Chemical Reaction Studies : The compound has been used in studying the kinetics and mechanisms of various chemical reactions. For instance, research on the pyrolysis kinetics of similar compounds, like 4,4-dimethylpent-2-yl acetate, has provided insights into the elimination processes of bulky alkyl esters, which are critical for understanding complex organic reactions (Chuchani & Dominguez, 1981).
Heterocyclic Synthesis : Brominated compounds like "this compound" have been used as building blocks in the construction of heterocyclic and polyheterocyclic compounds. These compounds are vital in various fields, including pharmaceuticals and material science (Mittersteiner et al., 2020).
Organic Compound Characterization : Brominated compounds have been characterized using various techniques, including X-ray diffraction and spectroscopic methods, to understand their structure and properties better. These methods are crucial in developing new materials and drugs (Barakat et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for brominated hydrocarbons .
Mode of Action
Brominated compounds are generally known to participate in electrophilic addition reactions . In such reactions, the bromine atom in the molecule can act as an electrophile, attracting electron-rich species (nucleophiles). This can lead to the formation of new bonds and changes in the molecular structure .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds are generally lipophilic, which means they can easily cross cell membranes and distribute throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure and the metabolic pathways present in the organism .
Result of Action
The electrophilic addition reactions it may participate in can lead to changes in the structure and function of its targets, potentially affecting cellular processes .
Action Environment
The action, efficacy, and stability of 5-Bromo-4,4-dimethylpent-1-ene can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the organism in which it is present .
properties
IUPAC Name |
5-bromo-4,4-dimethylpent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQONOFBCJGOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76207-20-0 |
Source


|
| Record name | 5-bromo-4,4-dimethylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2458262.png)
![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/no-structure.png)
![Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2458265.png)
![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2458267.png)

![(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458270.png)
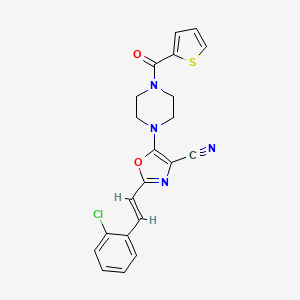
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458273.png)
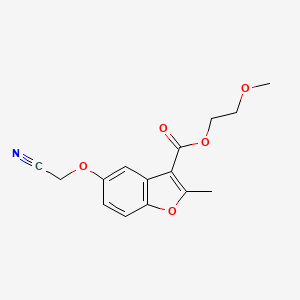
![8-(4-Fluorophenyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2458277.png)
